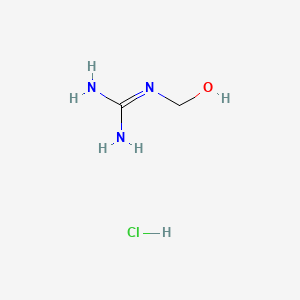
Guanidine, (hydroxymethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, (hydroxymethyl)-, monohydrochloride is a derivative of guanidine, a compound known for its strong basicity and presence in various biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents . Another method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Guanidine, (hydroxymethyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: Guanidines can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the guanidine structure.
Substitution: Guanidines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving guanidine derivatives include chlorotrimethylsilane, which generates reactive intermediates capable of guanylating amines . Metal-catalyzed reactions, such as those involving copper or other transition metals, are also prevalent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, guanylating reactions typically yield substituted guanidines .
Scientific Research Applications
Guanidine, (hydroxymethyl)-, monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of guanidine, (hydroxymethyl)-, monohydrochloride involves its strong basicity and ability to form hydrogen bonds. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with various molecular targets, including enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Guanidine, (hydroxymethyl)-, monohydrochloride can be compared with other guanidine derivatives, such as:
S-methylisothiourea: Used as a guanidylating agent.
N,N’-disubstituted guanidines: Synthesized from amines through cyanamides.
Cyclic guanidines: Such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines.
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific structure and the resulting chemical behavior.
Properties
CAS No. |
52337-70-9 |
|---|---|
Molecular Formula |
C2H8ClN3O |
Molecular Weight |
125.56 g/mol |
IUPAC Name |
2-(hydroxymethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C2H7N3O.ClH/c3-2(4)5-1-6;/h6H,1H2,(H4,3,4,5);1H |
InChI Key |
DVTVTPLBQIFIDM-UHFFFAOYSA-N |
Canonical SMILES |
C(N=C(N)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















